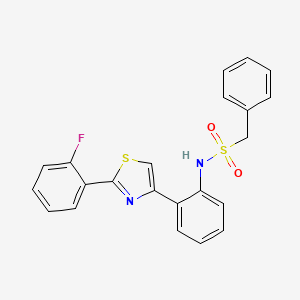
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-1-phenylmethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-1-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C22H17FN2O2S2 and its molecular weight is 424.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-1-phenylmethanesulfonamide is a compound that belongs to the class of thiazole derivatives, which are known for their diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C21H19FN2O2S, with a molecular weight of approximately 396.45 g/mol. The compound features a thiazole ring, which is a common motif in many biologically active compounds, contributing to its pharmacological properties.
Research indicates that thiazole derivatives can exert their biological effects through various mechanisms:
- Apoptosis Induction : Studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines. For instance, the activation of caspases and the release of cytochrome c from mitochondria are critical steps in this process, suggesting that these compounds may activate intrinsic apoptotic pathways .
- Inhibition of Tumor Cell Invasion : The compound has demonstrated potential in inhibiting the invasion characteristics of tumor cells through pathways such as FAK/Paxillin disruption. This suggests a role in preventing metastasis in certain cancer types .
- Intercalation with DNA : Some thiazole derivatives have shown the ability to intercalate with DNA, leading to adduct formation that may contribute to their cytotoxic effects against cancer cells .
Biological Activity Data
The biological activity of this compound has been evaluated across various assays:
Case Studies and Research Findings
- Anticancer Activity : A study focusing on thiazole derivatives highlighted that compounds similar to this compound exhibited significant anticancer activity against various cell lines, with IC50 values indicating potent cytotoxic effects. The study emphasized the importance of structural modifications in enhancing biological activity and selectivity towards cancer cells .
- Antifungal Properties : Another research effort investigated the antifungal potential of thiazole derivatives, showing that specific modifications could enhance activity against fungal pathogens like Candida albicans. This suggests that this compound might also possess antifungal properties worth exploring further .
- Structure-Activity Relationship (SAR) : The relationship between chemical structure and biological activity has been extensively studied for thiazole compounds. The presence of electronegative substituents such as fluorine was noted to significantly improve biological efficacy, indicating that further optimization could yield even more potent derivatives .
属性
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O2S2/c23-19-12-6-4-10-17(19)22-24-21(14-28-22)18-11-5-7-13-20(18)25-29(26,27)15-16-8-2-1-3-9-16/h1-14,25H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBLLQCCGVACEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=CC=C2C3=CSC(=N3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














